Solvent Orange 60

概要

説明

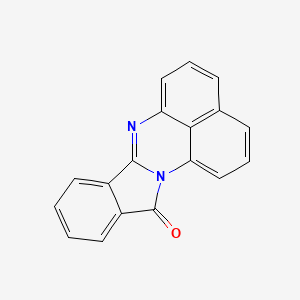

Solvent Orange 60: is a perinone-type dye with the chemical formula C18H10N2O . It is known for its yellowish-orange color and is primarily used in the coloring of various plastics, including polystyrene, acrylonitrile butadiene styrene, and polycarbonate . This compound is valued for its high tinting strength, excellent thermal resistance, light fastness, and weather resistance .

準備方法

Synthetic Routes and Reaction Conditions: Solvent Orange 60 is synthesized by mixing phthalic anhydride and 1,8-naphthylenediamine in a 1:1 mass ratio with 1-5% by mass of hydrochloric acid solution, a polar organic solvent miscible with water, and a non-ionic active catalyst . The mixture is stirred and heated to reflux for 8-15 hours. The reaction mixture is then filtered, and the filter cake is washed with water until the pH of the filtrate is neutral. The product is dried to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar method, with the addition of steps to ensure the quality and purity of the final product. The use of hydrochloric acid solution in the reaction medium helps in achieving a lower production cost while maintaining good quality .

化学反応の分析

Types of Reactions: Solvent Orange 60 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce amine derivatives .

科学的研究の応用

Solvent Orange 60 has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of Solvent Orange 60 involves its interaction with the polymeric matrix of the materials it colors. The dye molecules absorb light, resulting in the reflection of the yellowish-orange color. This interaction is primarily physical, with the dye molecules embedding within the polymer matrix .

類似化合物との比較

- Solvent Orange 2

- Solvent Orange 23

- Solvent Orange 54

- Solvent Orange 107

- Solvent Orange 56

- Solvent Orange 45

- Solvent Orange 63

- Solvent Orange 99

Comparison: Solvent Orange 60 is unique due to its high tinting strength, excellent thermal resistance, and light fastness. Compared to other similar compounds, it offers superior stability and color properties, making it highly suitable for use in high-performance applications such as engineering plastics and automotive components .

生物活性

Solvent Orange 60 (SO 60), a perinone-type dye, is primarily utilized in the manufacturing of plastic products, including spectacle frames. Its chemical structure is characterized by the molecular formula and a molecular weight of 270.28 g/mol. Despite its widespread use, SO 60 has been identified as a potent contact sensitizer, leading to allergic reactions and dermatitis in sensitive individuals.

- CAS Number : 6925-69-5

- Molecular Formula :

- Molecular Weight : 270.28 g/mol

Biological Activity Overview

SO 60 has been documented to cause significant biological effects, particularly in the context of skin sensitization. Research indicates that it acts as a contact allergen, triggering allergic contact dermatitis (ACD) upon exposure.

The biological activity of SO 60 is primarily attributed to its ability to induce immune responses in sensitized individuals. Upon skin contact, SO 60 can bind to proteins, forming hapten-protein complexes that elicit an immune response mediated by T-cells.

Allergic Contact Dermatitis Incidents

A retrospective study analyzed patch test results from ten patients who developed ACD due to SO 60 exposure through spectacle frames. The patients ranged in age from 43 to 71 years, with a predominance of females (8 out of 10). The study highlighted the following findings:

- Patch Test Results : All patients tested positive for SO 60 at a concentration of 1.0% in petrolatum.

- Severity of Reactions : Reactions varied from mild (+) to severe (+++), with some cases exhibiting spread beyond the test area.

- Retesting : One patient exhibited positive reactions down to concentrations as low as 1 ppm during serial dilution testing .

Summary of Japanese Cases

In Japan, a review of cases reported allergic reactions linked to SO 60 identified 32 instances between 1999 and 2018. The key findings include:

- Demographics : Affected individuals included workers in plastic production and users of dental goggles.

- Clinical Manifestations : Symptoms typically included erythematous and infiltrated skin with papules at the site of contact .

Data Table: Summary of Case Studies

| Study Reference | Number of Cases | Demographics | Key Findings |

|---|---|---|---|

| Linauskienė et al., 2018 | 10 | Ages 43-71; Predominantly female | Positive patch tests for SO 60; reactions varied in severity |

| Shono et al., 2019 | 32 (Japan) | Various occupations | Documented cases of ACD; identified SO 60 as a significant allergen |

特性

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYQEBBUVNLYBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064507 | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6925-69-5, 61725-13-1, 61969-47-9 | |

| Record name | Solvent Orange 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12H-Phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT ORANGE 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。